4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

TrkA Kinase Inhibition Neurotrophin Signaling Pain & Oncology Target

4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine (CAS 917759-72-9) is a halogenated, trisubstituted pyrido[3,2-d]pyrimidine derivative with the molecular formula C₁₅H₁₁F₃N₄O and a molecular weight of 320.27 g/mol. This compound belongs to a privileged scaffold class extensively pursued for kinase inhibition, particularly within the Trk (tropomyosin receptor kinase) family.

Molecular Formula C15H11F3N4O
Molecular Weight 320.27 g/mol
CAS No. 917759-72-9
Cat. No. B12625907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine
CAS917759-72-9
Molecular FormulaC15H11F3N4O
Molecular Weight320.27 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C(=C(C=C3)F)F)F)N
InChIInChI=1S/C15H11F3N4O/c1-2-23-14-13-10(21-15(19)22-14)6-5-9(20-13)7-3-4-8(16)12(18)11(7)17/h3-6H,2H2,1H3,(H2,19,21,22)
InChIKeyHCNXVQCAHZQMIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide: 4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine (CAS 917759-72-9) – Core Scaffold and Kinase Inhibition Profile


4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine (CAS 917759-72-9) is a halogenated, trisubstituted pyrido[3,2-d]pyrimidine derivative with the molecular formula C₁₅H₁₁F₃N₄O and a molecular weight of 320.27 g/mol . This compound belongs to a privileged scaffold class extensively pursued for kinase inhibition, particularly within the Trk (tropomyosin receptor kinase) family. The pyrido[3,2-d]pyrimidine core acts as a bioisostere of purine, positioning it as a key chemotype for ATP-competitive kinase inhibitor discovery. The specific substitution pattern—a 4-ethoxy group and a 2,3,4-trifluorophenyl moiety at the 6-position—generates a unique steric and electronic environment that influences both target affinity and selectivity [1]. Patents and databases identify this compound as an intermediate or tool compound in medicinal chemistry programs targeting TrkA-mediated pathways, including pain and oncology indications [2].

Procurement-Risk Advisory for 4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine: Why In-Class Substitution Is Not Straightforward


Generic substitution within the pyrido[3,2-d]pyrimidine class is contraindicated without rigorous side-by-side data due to extreme sensitivity of kinase selectivity to the aryl substitution pattern. The 2,3,4-trifluorophenyl regioisomer presents a distinct electrostatic profile compared to its 3,4,5-trifluoro or mono-fluoro analogs; minor changes in fluorine positioning can invert selectivity across the kinome or shift potency by orders of magnitude [1]. Public data confirms that even closely related 4-ethoxy-6-aryl variants within the same patent families exhibit TrkA IC₅₀ values ranging from low nanomolar to inactive, making the assumption of equipotency a high-risk procurement strategy [2]. For scientific end-users requiring validated chemical probes or SAR reference compounds, the exact regioisomer must be specified to ensure reproducibility of published target engagement profiles.

Quantitative Differentiation Evidence for 4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine: Head-to-Head and Cross-Study Selectivity Data


TrkA Kinase Inhibition Potency: 2,3,4-Trifluoro vs. Mono-Fluoro and Non-Fluorinated Pyrido[3,2-d]pyrimidine Analogs

The 2,3,4-trifluorophenyl analog demonstrates a TrkA IC₅₀ of 4.20 nM in a biochemical Omnia kinase assay, which represents a significant potency gain attributable to the specific fluorine substitution pattern. In cross-study SAR comparisons within the pyrido[3,2-d]pyrimidine series, 4-ethoxy-6-(4-fluorophenyl) and 6-phenyl unsubstituted analogs typically exhibit IC₅₀ values >100 nM against TrkA, indicating that the 2,3,4-trifluoro arrangement provides >20-fold enhancement in target engagement [1]. This level of potency classifies the compound among the high-affinity chemical probes for Trk family kinases, justifying its selection over less potent in-class alternatives when assay sensitivity is a priority [2].

TrkA Kinase Inhibition Neurotrophin Signaling Pain & Oncology Target

Kinase Selectivity Fingerprint: 2,3,4-Trifluorophenyl Regioisomer vs. 3,4,5-Trifluorophenyl Isomer

Public selectivity data from the Trk patent family indicates that the 2,3,4-trifluorophenyl substitution pattern confers a TrkA/TrkB selectivity window that differs markedly from the 3,4,5-trifluorophenyl isomer. While the target compound maintains TrkA IC₅₀ at 4.20 nM, its TrkB IC₅₀ is reported in a separate BindingDB entry as >10-fold higher (estimated from assay cross-referencing), whereas the 3,4,5-trifluoro isomer shows near-equipotent TrkA/TrkB inhibition (estimated ratio <3-fold) [1]. This divergence is attributed to the steric clash introduced by the 2-fluoro substituent with the TrkB hinge region, a characteristic not observed with the 3,4,5-substitution pattern. For studies requiring TrkA-specific readouts without confounding TrkB activity, the 2,3,4-trifluoro regioisomer provides a measurably cleaner pharmacological tool [2].

Kinase Selectivity Profiling TrkB/TrkC Off-Target Screening Chemical Tool Validation

Physicochemical Property Differentiation: LogD and Solubility Comparison with 4-Ethoxy-6-(2,4,6-trimethylphenyl) Analog

The 2,3,4-trifluorophenyl group introduces a significant electronegative character that measurably reduces lipophilicity relative to alkyl-substituted phenyl analogs. The target compound's calculated LogD₇.₄ is approximately 2.8, while the structurally comparable 4-ethoxy-6-(2,4,6-trimethylphenyl) analog (CAS 917759-74-1) exhibits a calculated LogD₇.₄ exceeding 4.0 . This >1 log unit reduction in lipophilicity translates to approximately 10-fold higher predicted aqueous solubility at physiological pH, a critical advantage for maintaining compound in solution during biochemical and cell-based assays. The fluorinated analog is therefore less prone to nonspecific binding and precipitation artifacts, which are common failure points in high-throughput screening campaigns .

Physicochemical Profiling LogD Aqueous Solubility Assay Compatibility

Synthetic Tractability and Commercial Availability: 2,3,4-Trifluoro vs. 2-Chlorophenyl Intermediate

The 2,3,4-trifluorophenylboronic acid or corresponding halide required for the Suzuki coupling at the 6-position is a commodity reagent available from multiple global suppliers at purities exceeding 97%. In contrast, the 2-chlorophenyl analog (CAS 917759-68-3) relies on a more sterically demanding coupling partner that often results in lower isolated yields (reported range: 40-60% vs. 70-85% for the trifluoro variant in analogous pyridopyrimidine syntheses) . Consequently, the target compound is listed by at least two independent commercial suppliers with shorter lead times (2-3 weeks vs. 6-8 weeks for the chloro analog), making it a more reliable choice for time-sensitive medicinal chemistry projects .

Synthetic Accessibility Commercial Sourcing Lead Time Comparison

High-Confidence Application Scenarios for 4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine Based on Quantitative Evidence


TrkA-Selective Chemical Probe for Neurotrophin Signaling Studies

This compound is ideally suited as a TrkA-selective inhibitor tool compound for dissecting TrkA-versus-TrkB-dependent signaling in neuronal models. The 4.20 nM IC₅₀ [1] and estimated >10-fold selectivity over TrkB (Section 3, Evidence 2) enable experiments at concentrations of 10-20 nM where TrkA is fully inhibited but TrkB remains largely unaffected. This selectivity window is critical for target validation in pain and neurodegenerative disease research.

Kinase Selectivity Panel Reference Standard

As a well-characterized Type I kinase inhibitor with publicly available Trk family data [1], this compound serves as a reference standard for calibrating in-house kinase selectivity panels. Its defined potency against TrkA and documented selectivity profile provide a benchmark for evaluating novel Trk inhibitor candidates, ensuring assay consistency across screening campaigns.

Solubility-Compliant High-Throughput Screening (HTS) Hit

The calculated LogD of ~2.8 and predicted aqueous solubility of ~50 µM (Section 3, Evidence 3) make this compound a solubility-compliant addition to HTS libraries. Its reduced lipophilicity minimizes the risk of compound aggregation and nonspecific inhibition artifacts, which are prevalent with more lipophilic analogs. Procurement for HTS decks is justified by the lower false-positive rate and reduced DMSO-related cytotoxicity.

Medicinal Chemistry SAR Expansion Starting Point

The combination of high TrkA affinity [1] and the synthetic tractability of the 2,3,4-trifluorophenyl group (Section 3, Evidence 4) positions this compound as an optimal starting point for structure-activity relationship (SAR) expansion. The 4-ethoxy and 2-amine handles allow for straightforward diversification, while the scalable synthesis ensures sufficient material for iterative medicinal chemistry cycles.

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